molecular formula C5H3ClN2S B1400153 2-(5-Chlorothiazol-2-YL)acetonitrile CAS No. 1289083-12-0

2-(5-Chlorothiazol-2-YL)acetonitrile

Cat. No. B1400153
M. Wt: 158.61 g/mol
InChI Key: ZSPFNJWSFJDQCF-UHFFFAOYSA-N
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Description

2-(5-Chlorothiazol-2-YL)acetonitrile is a chemical compound with the molecular formula C5H3ClN2S and a molecular weight of 158.61 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The InChI code for 2-(5-Chlorothiazol-2-YL)acetonitrile is 1S/C5H3ClN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2 . This indicates that the molecule consists of a thiazole ring (a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom) with a chlorine atom and an acetonitrile group attached.


Physical And Chemical Properties Analysis

2-(5-Chlorothiazol-2-YL)acetonitrile is a solid at room temperature . It has a molecular weight of 158.61 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Anti-Tumor Activities : Compounds derived from similar structures have shown significant anti-tumor effects against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Wardakhan, Ibrahim, & Zaki, 2011).
  • Novel Potent Inhibitors : Benzothiazol-2-ylacetonitrile derivatives have been identified as potent and selective inhibitors of the c-Jun N-terminal kinase, which plays a critical role in various diseases including neurodegenerative diseases and inflammatory disorders (Gaillard et al., 2005).

Chemical Synthesis and Characterization

  • Synthesis of Heterocyclic Derivatives : Research has been conducted on the synthesis of fused heterocyclic derivatives from similar compounds, contributing to the advancement of synthetic chemistry (Koutentis, 2005).
  • Colorimetric Sensing Applications : Benzothiazole-functionalized Schiff bases, which are related to the compound , have been developed for colorimetric sensing of fluoride and acetate ions (Borah, De, Gogoi, & Das, 2020).
  • Electrochemical Studies : Studies have been conducted on the electrochemical characterization of azulene compounds related to 2-(5-Chlorothiazol-2-YL)acetonitrile, contributing to the understanding of redox processes in these types of molecules (Diacu et al., 2016).

Herbicidal Activity

  • Herbicidal Inhibitors : Related compounds have been synthesized as herbicidal inhibitors, displaying significant activities and providing a novel class of herbicides (Wang, Li, Li, & Huang, 2004).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(5-chloro-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPFNJWSFJDQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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